
(E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with a butoxy group and a hydrazinyl linkage to a dimethoxybenzylidene moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves a multi-step process:
Formation of the hydrazone intermediate: The reaction between 2,5-dimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is used as a precursor for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The dimethoxybenzylidene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone
- (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone
Uniqueness
(E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is unique due to its butoxy group, which can influence its solubility and reactivity. The presence of the hydrazone linkage also differentiates it from other similar compounds, potentially leading to distinct biological activities and applications.
Biological Activity
(E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic compound that belongs to a class of hydrazone derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in the fields of diabetes management and cancer treatment. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Research indicates that the biological activity of this compound may be attributed to its ability to modulate cellular pathways involved in stress responses. Specifically, it has been shown to exert protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, a critical factor in the development of Type 2 Diabetes Mellitus (T2DM).
Key Findings:
- The compound exhibits significant β-cell protective activity against ER stress-induced apoptosis, with an effective concentration (EC50) as low as 0.1 μM .
- It acts by upregulating the expression of chaperone proteins that assist in protein folding and degradation processes within the ER .
Biological Activity Data
The following table summarizes the biological activities and relevant data for this compound:
Activity | Value | Reference |
---|---|---|
EC50 for β-cell protection | 0.1 ± 0.01 μM | |
Maximum activity | 100% | |
Solubility | Improved compared to analogs |
Case Studies
- Diabetes Research : In a study focusing on pancreatic β-cells, it was demonstrated that this compound significantly reduces cell death induced by ER stress. The results indicated that modifications in the chemical structure could enhance its protective effects against glucose toxicity and apoptosis .
- Cancer Therapy Potential : Preliminary investigations suggest that hydrazone derivatives like this compound may exhibit anticancer properties through inhibition of tumor cell proliferation and induction of apoptosis. However, further studies are required to elucidate these effects comprehensively.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific functional groups on the hydrazone backbone are crucial for its biological activity. Notably:
- The presence of methoxy groups on the benzylidene moiety enhances solubility and biological efficacy.
- Variations in alkyl chain length (e.g., butoxy vs. longer chains) influence both solubility and interaction with target proteins.
Properties
IUPAC Name |
4-butoxy-N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-4-5-12-30-18-8-6-16(7-9-18)22(27)23-15-21(26)25-24-14-17-13-19(28-2)10-11-20(17)29-3/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,27)(H,25,26)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFUDBBSUYMCMA-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.